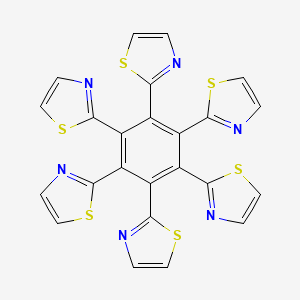

Hexakis(2-thiazolyl)benzene

説明

Hexakis(2-thiazolyl)benzene is a star-shaped aromatic compound featuring a central benzene ring symmetrically substituted with six 2-thiazolyl groups. Thiazole, a five-membered heterocycle containing nitrogen and sulfur, imparts unique electronic and steric properties to this molecule. Its synthesis typically involves multi-step coupling reactions, such as Ullmann or Sonogashira couplings, to attach thiazole units to the benzene core. Applications of this compound span supramolecular chemistry, materials science, and catalysis, owing to its ability to engage in π-π stacking, hydrogen bonding, and metal coordination via sulfur and nitrogen atoms .

特性

IUPAC Name |

2-[2,3,4,5,6-pentakis(1,3-thiazol-2-yl)phenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12N6S6/c1-7-31-19(25-1)13-14(20-26-2-8-32-20)16(22-28-4-10-34-22)18(24-30-6-12-36-24)17(23-29-5-11-35-23)15(13)21-27-3-9-33-21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCJNRCFVHCAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=C(C(=C(C(=C2C3=NC=CS3)C4=NC=CS4)C5=NC=CS5)C6=NC=CS6)C7=NC=CS7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12N6S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90792184 | |

| Record name | 2,2',2'',2''',2'''',2'''''-(Benzene-1,2,3,4,5,6-hexayl)hexakis(1,3-thiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90792184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666825-28-1 | |

| Record name | 2,2',2'',2''',2'''',2'''''-(Benzene-1,2,3,4,5,6-hexayl)hexakis(1,3-thiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90792184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Hexakis(2-thiazolyl)benzene can be synthesized through a multi-step process involving the formation of thiazole rings followed by their attachment to a benzene core. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole rings, which are then coupled to a benzene ring through a series of substitution reactions .

Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

化学反応の分析

Types of Reactions: Hexakis(2-thiazolyl)benzene undergoes various chemical reactions, including:

Oxidation: The thiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole rings to their corresponding dihydrothiazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .

科学的研究の応用

Hexakis(2-thiazolyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Hexakis(2-thiazolyl)benzene is explored for its potential use in the development of advanced materials with unique properties

作用機序

The mechanism of action of hexakis(2-thiazolyl)benzene involves its interaction with molecular targets through its thiazole rings. These interactions can modulate the activity of enzymes, receptors, and other biological molecules. The exact pathways and targets depend on the specific application and the biological system involved .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutents

Hexakis(4-pyridylethynyl)benzene and Hexakis(5-pyrimidylethynyl)benzene

These compounds, synthesized via a six-fold Sonogashira cross-coupling of hexabromobenzene with ethynylpyridine or ethynylpyrimidine, replace thiazolyl groups with pyridyl or pyrimidinyl units . Key differences include:

- Electronic Properties : Pyridine and pyrimidine are electron-deficient aromatic systems, whereas thiazole’s sulfur atom enhances electron-richness and polarizability.

- Coordination Chemistry : Pyridyl groups favor metal coordination through nitrogen lone pairs, while thiazolyl’s sulfur can participate in softer interactions (e.g., with transition metals like Pd or Cu).

| Property | Hexakis(2-thiazolyl)benzene | Hexakis(4-pyridylethynyl)benzene | Hexakis(5-pyrimidylethynyl)benzene |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₂N₆S₆ | C₅₄H₃₀N₆ | C₅₄H₃₀N₁₂ |

| Molecular Weight (g/mol) | 588.8 | 786.9 | 846.9 |

| Synthetic Method | Multi-step coupling | Sonogashira coupling | Sonogashira coupling |

| Key Applications | Supramolecular assemblies | Optoelectronic materials | Catalytic frameworks |

Hexakis(phenylethynyl)benzene

This derivative lacks heterocycles, featuring six phenylethynyl groups. Its extended π-conjugation system contrasts with the electron-rich thiazolyl analogue, leading to distinct photophysical properties (e.g., higher fluorescence quantum yield) .

Reactivity and Functionalization

Hexakis(2-thiazolyl)benzene exhibits dynamic ligand exchange behavior. For example, treatment with 4-methylbenzenethiol at 90°C results in 91% conversion to hexakis(4-methylphenylthio)benzene, as confirmed by ¹H-NMR . In contrast, pyridyl or phenylethynyl derivatives show lower reactivity in ligand exchange due to stronger C–N or C–C bonds.

生物活性

Hexakis(2-thiazolyl)benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of Hexakis(2-thiazolyl)benzene, exploring its synthesis, mechanisms of action, and various biological effects as reported in recent studies.

Synthesis and Structural Characteristics

Hexakis(2-thiazolyl)benzene is synthesized through the reaction of benzene derivatives with thiazole moieties. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The structure of Hexakis(2-thiazolyl)benzene can be represented as follows:

This compound features six thiazole rings attached to a central benzene core, enhancing its potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Hexakis(2-thiazolyl)benzene has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that Hexakis(2-thiazolyl)benzene possesses promising antibacterial properties, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of Hexakis(2-thiazolyl)benzene has also been investigated. A study reported that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 3.5 |

| A549 | 4.0 |

The mechanism behind this cytotoxicity may involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by the activation of caspase pathways.

The biological activity of Hexakis(2-thiazolyl)benzene is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors, targeting key enzymes involved in microbial metabolism and cancer cell proliferation.

- Generation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Interaction with DNA : There is evidence suggesting that thiazole compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the biological relevance of Hexakis(2-thiazolyl)benzene:

- Antibacterial Efficacy : A case study involving clinical isolates showed that Hexakis(2-thiazolyl)benzene effectively reduced bacterial load in infected wounds, demonstrating its potential as a topical antimicrobial agent.

- Anticancer Studies : In vivo studies using xenograft models indicated that treatment with Hexakis(2-thiazolyl)benzene significantly reduced tumor size compared to control groups, supporting its role as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。